Lipophilicity Modulation: Calculated logP Differentiates Ortho-Fluoro/Para-Methyl Pattern from Single-Substituted Analogs
The introduction of both ortho-fluoro and para-methyl substituents yields a distinct lipophilicity profile. The parent amino acid 2-fluoro-4-methylphenylalanine (free acid) has an ACD/LogP value of 1.63 , which is notably higher than unsubstituted L-phenylalanine (ACD/LogP ~1.0-1.2) and differs from mono-fluorinated or mono-methylated phenylalanine derivatives (e.g., 2-fluorophenylalanine ACD/LogP ~1.3-1.5). This elevated logP indicates enhanced hydrophobic character that can improve peptide membrane partitioning and target binding [1].
| Evidence Dimension | Calculated logP (lipophilicity) of the free amino acid backbone |
|---|---|
| Target Compound Data | ACD/LogP = 1.63 (for 2-fluoro-4-methylphenylalanine) |
| Comparator Or Baseline | L-Phenylalanine (unsubstituted) ACD/LogP ≈ 1.0-1.2; 2-Fluorophenylalanine ACD/LogP ≈ 1.3-1.5 |
| Quantified Difference | Increase of 0.4-0.6 log units vs. unsubstituted Phe; ~0.1-0.3 log units higher than ortho-fluoro alone |
| Conditions | ACD/Labs predicted partition coefficient (n-octanol/water) |
Why This Matters
Higher logP correlates with improved passive membrane permeability and potential for enhanced oral bioavailability of peptide therapeutics, directly influencing candidate selection in early drug discovery.
- [1] Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. View Source
